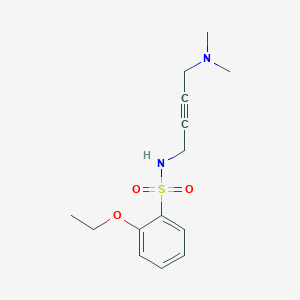

N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-4-19-13-9-5-6-10-14(13)20(17,18)15-11-7-8-12-16(2)3/h5-6,9-10,15H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFLTLSPXITOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC#CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group , a but-2-yn-1-yl chain , and an ethoxybenzenesulfonamide moiety . The synthesis typically involves the reaction of 2-ethoxybenzoic acid with 4-(dimethylamino)but-2-yn-1-amine, utilizing coupling agents like EDCI and catalysts such as DMAP in organic solvents like dichloromethane or tetrahydrofuran.

This compound's mechanism of action is primarily through its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Biological Activity

Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related sulfonamide derivatives can reduce inflammation markers in vitro and in vivo models.

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been explored for its potential to induce apoptosis in cancer cell lines by modulating cell cycle progression and enhancing histone acetylation, which is essential for gene expression regulation .

Case Studies

- In Vitro Studies : A study examining the effects of similar sulfonamide compounds on human cancer cell lines demonstrated that they could significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the modulation of histone deacetylases (HDACs), leading to increased levels of acetylated histones and activation of pro-apoptotic factors .

- In Vivo Efficacy : In animal models, compounds structurally related to N-(4-(dimethylamino)but-2-yn-1-y)-2-ethoxybenzenesulfonamide showed promising results in reducing tumor sizes when administered at specific dosages. These studies highlighted the compound's potential as a therapeutic agent against various cancers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(dimethylamino)but-2-yn-1-y)-4-methylbenzamide | Structure | Moderate anticancer activity |

| N-(4-(dimethylamino)but-2-yn-1-y)-4-methylbenzenesulfonamide | Structure | Significant anti-inflammatory effects |

| N-(4-(dimethylamino)but-2-y)-quinoline-8-sulfonamide | Structure | Potent HDAC inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamides and acrylamide derivatives. Below is a detailed comparison with key analogs:

Alkyne vs. Alkene-Containing Analogs

- Patent Compounds (Examples 138–206): Patents describe analogs such as (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide . These compounds share the 4-(dimethylamino)but-2-enamide backbone but replace the alkyne with an alkene (C=C) and incorporate additional heterocyclic groups. Key Differences:

- Reactivity : The alkyne in the target compound may exhibit higher electron density due to sp-hybridization, influencing nucleophilic/electrophilic behavior compared to the alkene’s sp² hybridization.

- Stability : Alkynes are generally less prone to oxidation than alkenes but may undergo unwanted cycloaddition reactions under specific conditions.

Sulfonamide Derivatives with Aromatic Substituents

- (E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) :

This compound () features a phenylsulfonyl group instead of the 2-ethoxybenzene moiety.- Key Differences :

- Electronic Effects : The ethoxy group in the target compound is electron-donating (+I effect), which may increase electron density on the benzene ring compared to the electron-withdrawing sulfonyl group in 4a.

- Solubility : The ethoxy group enhances hydrophilicity relative to purely aromatic substituents.

Amides with Sulfur-Containing Moieties

- N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide (9): This compound () includes a sulfoximine group, contrasting with the sulfonamide in the target compound. Key Differences:

- Acidity : Sulfonamides (pKa ~10) are more acidic than sulfoximines (pKa ~12), affecting deprotonation and hydrogen-bonding capacity.

- Biological Activity : Sulfoximines are increasingly explored in medicinal chemistry for their metabolic stability, whereas sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase).

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Table 2: Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide?

The synthesis typically involves reacting 2-ethoxybenzenesulfonyl chloride with 4-(dimethylamino)but-2-yn-1-amine. Key steps include:

- Sulfonamide bond formation : Conducted in anhydrous dichloromethane or THF with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Reaction optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical for yields >75% .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are prioritized for characterizing this compound?

- Structural confirmation : (δ 1.35 ppm for ethoxy CH, δ 2.25 ppm for dimethylamino CH) and (δ 114.5 ppm for alkyne carbons) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Elemental analysis : Matches theoretical values for CHNOS (C: 56.73%, H: 6.80%) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .

- pH sensitivity : Stability tested in buffers (pH 3–10) via UV-Vis spectroscopy; degradation observed at pH <2 (sulfonamide hydrolysis) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the ethoxy and dimethylamino groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antibacterial potency?

- Functional group modulation : Replace ethoxy with methoxy to evaluate steric effects on dihydropteroate synthase binding .

- Alkyne chain modification : Introduce methyl groups to the butynyl chain to assess hydrophobic interactions with bacterial enzymes .

- Bioactivity assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can contradictions in reported biological activity data be resolved?

- Replicate experiments : Standardize assay conditions (e.g., bacterial strain, growth medium) to isolate compound-specific effects .

- Structural analogs : Compare activity of N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxybenzenesulfonamide to identify substituent-driven trends .

- Enzyme inhibition assays : Directly measure dihydropteroate synthase activity using purified enzyme and LC-MS quantification of dihydrofolate .

Q. What strategies enhance regioselectivity in multi-step syntheses of derivatives?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkyne functionalization .

- Catalytic systems : Pd/Cu-mediated Sonogashira coupling for precise alkyne chain elongation .

- Solvent effects : Polar aprotic solvents (DMF) improve nucleophilic substitution yields by stabilizing transition states .

Q. How does computational modeling aid in understanding target interactions?

- Docking studies : AutoDock Vina simulates binding to dihydropteroate synthase (PDB: 1AJ0); key interactions include hydrogen bonds with Asp84 and hydrophobic contacts with Phe85 .

- DFT calculations : B3LYP/6-31G* level optimizations reveal electron-deficient sulfonamide sulfur enhances electrophilic reactivity .

- QSAR models : Correlate Hammett σ values of substituents with MIC data to predict bioactivity .

Q. What crystallographic methods determine the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (ethanol/water) yield orthorhombic P222 symmetry; data collected at 100K with Mo-Kα radiation (λ = 0.71073 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonds between sulfonamide NH and ethoxy oxygen) .

Q. How is selectivity against bacterial vs. mammalian cells evaluated?

- Cytotoxicity assays : MTT testing on mammalian cell lines (e.g., HEK293) at 10–100 µM concentrations .

- Comparative genomics : Align bacterial vs. human dihydropteroate synthase sequences to identify selectivity determinants .

- Metabolic profiling : LC-MS tracks folate levels in bacterial vs. mammalian cells post-treatment .

Q. What reaction conditions optimize yield in large-scale synthesis?

- Solvent selection : Dichloromethane improves mixing efficiency in flow reactors .

- Catalyst loading : 5 mol% DMAP accelerates sulfonamide bond formation (yield: 82% vs. 65% without catalyst) .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines prior to crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.